5-Methyl-1,10-phenanthroline hydrate
Description
5-Methyl-1,10-phenanthroline hydrate is a methyl-substituted derivative of the classic chelating ligand 1,10-phenanthroline. Its molecular structure features a methyl group at the 5-position of the phenanthroline backbone and exists in a hydrated form (CAS: 3002-78-6 or 855360-81-5, depending on the supplier) . This compound is widely used in coordination chemistry due to its ability to form stable complexes with transition metals, such as Cu(II) and Pt(II), which exhibit notable biological activity . Additionally, it serves as a reagent for colorimetric determination of iron, leveraging its strong chelating properties .
Properties
CAS No. |
855360-81-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-1,10-phenanthroline;hydrate |
InChI |
InChI=1S/C13H10N2.H2O/c1-9-8-10-4-2-6-14-12(10)13-11(9)5-3-7-15-13;/h2-8H,1H3;1H2 |
InChI Key |
KEEIWUCDQWFEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1C=CC=N3)N=CC=C2.O |
Origin of Product |
United States |
Preparation Methods
Skraup Reaction and Modifications
The Skraup reaction, a classical method for synthesizing quinoline derivatives, forms the foundation for 1,10-phenanthroline synthesis. For 5-methyl-1,10-phenanthroline, the reaction begins with a substituted 8-aminoquinoline precursor. The synthesis involves cyclizing 8-amino-5-methylquinoline with a β-hydroxy aldehyde or ketone under acidic conditions. Modifications such as the Yale method, which substitutes sulfuric acid with phosphoric acid, mitigate side reactions and improve yields.
A critical step is the generation of the α,β-unsaturated carbonyl intermediate in situ. For example, crotonaldehyde or methacrolein diacetate serves as the carbonyl source, facilitating cyclization at elevated temperatures (150–200°C). The reaction mixture typically includes an oxidizing agent, such as nitrobenzene, to drive the aromatization process.
Nitration and Cyclization of Substituted Anilines
An alternative route involves nitration of 5-methylacetanilide to yield 5-methyl-2-nitroaniline, followed by reduction to the corresponding diamine. Cyclization with glycerol under Skraup conditions produces 5-methyl-8-aminoquinoline, which undergoes a second Skraup reaction with a carbonyl compound to form the phenanthroline core. This method ensures regioselective substitution at the 5-position but requires precise control of reaction conditions to avoid over-nitration or polymerization.
Purification Strategies
Acid-Base Recrystallization
Crude 5-methyl-1,10-phenanthroline often contains colored impurities from side reactions. The patent US3389143A details a purification protocol involving dissolution in a weak organic acid (e.g., acetic or propionic acid, Kₐ ≈ 10⁻⁵–10⁻³). Partial neutralization with sodium hydroxide induces precipitation of insoluble impurities, which are removed via filtration. Subsequent alkalinization with ammonia precipitates the purified base, which is washed with aromatic hydrocarbons (e.g., benzene) to remove residual oils.
Table 1: Purification Outcomes for Substituted 1,10-Phenanthrolines
| Compound | Crude MP (°C) | Purified MP (°C) | Color Improvement |
|---|---|---|---|
| 2,9-Dimethyl-1,10-phen | 160–162 | 165 (semi-hydrate) | Brown → Pale cream |
| 5-Methyl-1,10-phen (hydrate) | 113–114* | 113–114* | N/A |
Solvent Recrystallization
The purified base is recrystallized from methanol or aqueous ethanol to yield the hydrate form. For instance, Example IV in US3389143A describes dissolving 2,9-dimethyl-1,10-phenanthroline in aqueous ethanol to obtain a semi-hydrate. Similarly, 5-methyl-1,10-phenanthroline hydrate’s solubility profile (50 mg/mL in methanol) suggests methanol/water mixtures as optimal recrystallization solvents.
Physicochemical Characterization
Melting Point and Spectral Data
This compound exhibits a melting point of 113–114°C, consistent with its structural analogs. IR and NMR spectra would show characteristic absorptions for the methyl group (δ ~2.5 ppm in ¹H NMR) and phenanthroline aromatic protons (δ ~7.5–9.0 ppm).
Purity Assessment
Colorimetric evaluation is critical, as metal complexation requires a colorless or pale-yellow product. The patent emphasizes that repeated recrystallization from benzene is ineffective for decolorization, whereas acid-base purification achieves significant color reduction.
Applications and Derivative Synthesis
The purified hydrate serves as a precursor for iron(II) complexes used in colorimetric assays. Its methyl group enhances lipophilicity, making it suitable for membrane-permeable antimicrobial agents. Coordination with transition metals (e.g., Fe²⁺, Cu⁺) yields redox-active complexes with distinct absorption spectra.
Challenges and Optimization
Key challenges include low solubility of intermediates and side reactions during Skraup cyclization. Optimizing the acid concentration (e.g., using propionic acid over acetic acid) and employing moderating agents (e.g., boric acid) can suppress polymerization.
Scientific Research Applications
5-Methyl-1,10-phenanthroline hydrate is a chemical compound with the CAS number 855360-81-5 . It is also known as 5-Methyl-1,10-phenanthroline--water (1/1) .
Chemical Properties
- Molecular Formula:
- Molecular Weight: 212.25 g/mol
- IUPAC Name: 5-methyl-1,10-phenanthroline;hydrate
- Melting Point: 113-114 °C
- Solubility: Soluble in methanol at 50 mg/mL
- Storage: Store in an inert atmosphere at 2-8°C .
Safety Information
- Signal Word: Warning
- Hazard Statements: H302-H315-H319-H335
- Precautionary Statements: P261-P305+P351+P338
Applications
- Coordination Chemistry: 1,10-phenanthroline and its derivatives, including 5-methyl-1,10-phenanthroline, are used as ligands for catalysis . They form strong complexes with many metal ions .
- Colorimetric Determination of Iron: 5-Methyl-1,10-phenanthroline can be used for the colorimetric determination of iron .
- Synthesis: Used as stabilizing agents for nanoparticle synthesis and activators in organic synthesis .
- Medical Applications: 1,10-phenanthroline can bind or interact with DNA, making it useful as a chemical therapeutic agent .
- Anti-Cancer Research: Polypyridyl Zinc(II)-Indomethacin Complexes with 5-methyl-1,10-phenanthroline have demonstrated potent anti-breast cancer stem cell activity .
- Electroluminescent Materials: Useful in electroluminescent materials, organic light-emitting devices (OLED), and organic semiconductors .
Mechanism of Action
The mechanism of action of 5-Methyl-1,10-phenanthroline hydrate primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions .
Molecular Targets and Pathways:
Metal Ions: Iron, copper, and other transition metals.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 5-methyl-1,10-phenanthroline hydrate, highlighting differences in substituents, applications, and biological activity:
Substituent Effects on Properties
Electronic and Steric Influences
- Methyl Group (5-CH₃) : The electron-donating methyl group at the 5-position enhances the ligand’s ability to stabilize metal complexes through subtle electronic modulation. For example, [Cu(qui)(mphen)]BF₄·H₂O (mphen = 5-methyl-1,10-phenanthroline) exhibits potent cytotoxicity (IC₅₀ = 0.36–0.56 μM) against ovarian cancer cells, outperforming unsubstituted phenanthroline complexes .
- However, these groups facilitate substitution reactions (e.g., with amines) to generate derivatives with tailored properties .
Solubility and Hydration
The hydrate form of 5-methyl-1,10-phenanthroline improves aqueous solubility compared to anhydrous analogs, making it advantageous for applications in biological assays and colorimetric detection .
Biological Activity
5-Methyl-1,10-phenanthroline hydrate is a derivative of the 1,10-phenanthroline family, known for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its interactions with DNA, antimicrobial properties, and potential applications in cancer therapy.
This compound has the molecular formula and is characterized by a phenanthroline backbone with a methyl group at the 5-position. The compound's structure allows for effective intercalation with DNA due to its planar configuration and ability to form coordination complexes with metal ions.
1. Antimicrobial Activity
Research indicates that 5-Methyl-1,10-phenanthroline and its metal complexes exhibit notable antimicrobial properties. The compound interacts with bacterial DNA, disrupting normal cellular functions. Studies have shown that it is effective against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibitory |
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Effective against yeast |
The mechanism of action is primarily attributed to the compound's ability to intercalate into DNA strands, leading to structural distortion and inhibition of replication processes .
2. Anticancer Properties
Recent studies have highlighted the potential of 5-Methyl-1,10-phenanthroline as an anticancer agent. Its metal complexes have been tested against several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast cancer) | 50 |
| HeLa (Cervical cancer) | 40 |
| PC3 (Prostate cancer) | 60 |
The cytotoxicity assays demonstrate that these complexes inhibit tumor cell growth effectively. The mechanism involves binding to DNA and disrupting topoisomerase activity, which is critical for DNA replication and transcription .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Atakilt Abebe et al., various derivatives of 1,10-phenanthroline were synthesized and tested for their antimicrobial activity. The results indicated that longer alkyl chains in the derivatives enhanced their lipophilicity and consequently their ability to penetrate bacterial membranes. The study concluded that while the biological activity was lower than that of unmodified phenanthroline, the derivatives still showed promising results against tested pathogens .
Case Study 2: Cancer Cell Inhibition
A study published in PMC examined the effects of self-assembled molecular complexes containing 5-Methyl-1,10-phenanthroline on different cancer cell lines. The results indicated a significant reduction in cell viability across all tested lines, with particular efficacy observed in triple-negative breast cancer cells (MDA-MB-231). The study emphasized the need for further exploration into these complexes as potential therapeutic agents due to their selective cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Methyl-1,10-phenanthroline hydrate, and how can reaction progress be monitored?
- Methodology :
- Nitro-to-Amino Reduction : Start with 5-nitro-1,10-phenanthroline synthesized in concentrated acidic media (e.g., H₂SO₄/HNO₃). Reduce the nitro group using hydrazine hydrate and Raney nickel as a catalyst under reflux in ethanol. Monitor completion via TLC (chloroform:methanol, 7:3 ratio) .
- Purification : Precipitate the product by pouring the reaction mixture into ice water. Recrystallize from ethanol to achieve >98% purity (verified by HPLC) .
Q. How does the hydration state of 5-methyl-1,10-phenanthroline influence its solubility and stability in experimental setups?
- Key Properties :
- Solubility : Hydrated forms are slightly soluble in water (<0.01 g/100 mL at 21°C) but highly soluble in ethanol, acetone, and methanol. Anhydrous forms may require polar aprotic solvents for dissolution .
- Stability : Store under inert atmosphere (N₂/Ar) at 4°C to prevent dehydration or oxidation. Hydrate decomposition occurs above 101°C .
Q. What are the primary applications of this compound in spectrophotometric assays?
- Applications :
- Iron Quantification : Forms a red chelate with Fe²⁺ (λmax = 510 nm; ε = 11,100 M⁻¹cm⁻¹). Prepare a 0.1% (w/v) solution in ethanol for standard calibration .
- Matrix Metalloproteinase Inhibition : Use at 10–100 µM concentrations in buffer systems (pH 7.4) to inhibit Zn²⁺-dependent enzymes .
Advanced Research Questions
Q. How can this compound be functionalized for coordination chemistry, and what analytical methods validate complex formation?
- Coordination Strategies :
- Ru(II) Complexes : React with RuCl₃·xH₂O in ethanol under reflux (72 hrs) to form [Ru(phen)₃]²⁺ analogs. Characterize via UV-Vis (charge-transfer bands at 450–500 nm) and cyclic voltammetry (E₁/₂ for Ru³⁺/Ru²⁺ ≈ 1.2 V vs. Ag/AgCl) .
- Fe(II) Complexes : Synthesize [Fe(H₂Bpz₂)₂(4-methyl-phen)] using iron(II) perchlorate hydrate. Confirm octahedral geometry via single-crystal XRD and magnetic susceptibility measurements .
Q. What are the common pitfalls in synthesizing 5-substituted phenanthroline derivatives, and how can contradictory spectral data be resolved?
- Troubleshooting :
- By-Product Formation : Oxidation of methyl groups during nitro reduction may yield quinone side products. Add Na₂SO₃ post-reaction to eliminate oxidizing intermediates .
- Data Validation : Cross-validate elemental analysis (C, H, N ±0.3%) with FAB-MS for molecular ion peaks. Discrepancies in FTIR (e.g., unexpected C=O stretches) indicate incomplete reduction or oxidation .
Q. How do steric and electronic effects of the methyl group impact the ligand’s binding affinity in metal-catalyzed reactions?
- Mechanistic Insights :
- Steric Hindrance : The methyl group at position 5 reduces accessibility to metal centers, lowering association constants (e.g., log K for Fe²⁺ binding decreases by 0.5–1.0 compared to unsubstituted phenanthroline) .
- Electronic Effects : Electron-donating methyl groups enhance π-backbonding in Ru(II) complexes, shifting emission maxima by 15–20 nm in luminescence studies .
Methodological Best Practices
Q. What protocols ensure reproducible purity assessment of this compound?
- Quality Control :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ≈ 6.2 min .
- Titration : Determine active ligand content via potentiometric titration with Cu(NO₃)₂ (endpoint at pH 4.5) .
Q. How should researchers handle discrepancies in reported melting points or spectral data across literature sources?
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
